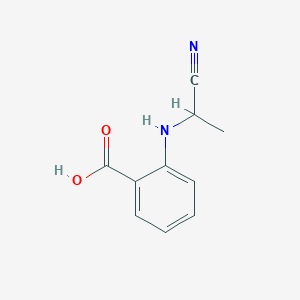

2-((1-Cyanoethyl)amino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-cyanoethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7(6-11)12-9-5-3-2-4-8(9)10(13)14/h2-5,7,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQDXYNJJGJFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277738 | |

| Record name | (-)-2-[(1-Cyanoethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70667-80-0 | |

| Record name | (-)-2-[(1-Cyanoethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70667-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-2-[(1-Cyanoethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 1 Cyanoethyl Amino Benzoic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-((1-cyanoethyl)amino)benzoic acid, the primary disconnection occurs at the C-N bond of the secondary amine. This reveals two key precursors: anthranilic acid (2-aminobenzoic acid) and a molecule containing the 1-cyanoethyl group. youtube.comresearchgate.netyoutube.com

A logical precursor for the 1-cyanoethyl fragment is 2-chloropropionitrile (B155132) or a similar reactive species. This leads to a synthetic strategy involving the nucleophilic substitution of the amino group of anthranilic acid onto the electrophilic carbon of the cyanoethyl precursor.

Another retrosynthetic approach involves the formation of the carboxylic acid group late in the synthesis. This might start from a simpler aniline (B41778) derivative, which is first alkylated with the cyanoethyl group, followed by the introduction of the carboxyl group onto the aromatic ring. However, the former strategy is generally more direct.

Conventional Synthetic Routes and Their Mechanistic Aspects

Conventional methods for synthesizing this compound and related structures often involve multi-step sequences or one-pot reactions.

Multi-step Synthesis Strategies

A common multi-step synthesis involves the reaction of anthranilic acid with a suitable 1-cyanoethylating agent. nist.gov For instance, the reaction of anthranilic acid with 2-bromopropionitrile (B99969) in the presence of a base would proceed via an SN2 mechanism. The amino group of anthranilic acid acts as a nucleophile, attacking the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of the desired C-N bond. The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate.

One-Pot Reaction Approaches

One-pot syntheses offer advantages in terms of efficiency and reduced waste by combining multiple reaction steps in a single flask without isolating intermediates. researchgate.netnih.govrsc.org A potential one-pot approach for this compound could involve the in-situ generation of the electrophilic cyanoethyl species. For example, a reaction between anthranilic acid, an aldehyde (like acetaldehyde), and a cyanide source (such as trimethylsilyl (B98337) cyanide) under acidic or basic catalysis could form the target molecule in a single step. This is a variation of the Strecker synthesis of amino acids.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.orgacs.org In the context of synthesizing this compound, several green approaches can be considered:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water or other environmentally friendly alternatives can significantly reduce the environmental impact of the synthesis. rsc.org

Catalysis: Employing catalytic methods instead of stoichiometric reagents minimizes waste. acs.org For instance, a metal-catalyzed or organocatalyzed approach to the C-N bond formation could be more sustainable.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. One-pot syntheses often exhibit higher atom economy.

Use of Renewable Feedstocks: While not directly applicable to the core structure, sourcing precursors from renewable resources is a long-term goal of green chemistry.

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

Controlling selectivity is crucial in organic synthesis to obtain the desired product with high purity. nih.govmdpi.com

Chemoselectivity: In the synthesis of this compound, the primary challenge is to ensure the amino group reacts selectively without side reactions involving the carboxylic acid group. This is generally achievable due to the higher nucleophilicity of the amine.

Regioselectivity: The starting material, anthranilic acid, already defines the regiochemistry of the final product (ortho-substitution). If starting from a different precursor, controlling the position of the amino and carboxyl groups would be a key regioselective challenge.

Stereoselectivity: The carbon atom attached to the cyano group in this compound is a chiral center. Therefore, the synthesis can potentially produce a racemic mixture of two enantiomers. Enantioselective synthesis, which produces a single enantiomer, can be achieved using chiral catalysts or chiral auxiliaries. For instance, a catalytic asymmetric cyanation reaction could be employed.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential to maximize the yield and purity of the final product. researchgate.netresearchgate.net Key parameters to consider include:

Temperature: The reaction rate is temperature-dependent. Finding the optimal temperature balances reaction speed with the potential for side reactions or decomposition.

Solvent: The choice of solvent can significantly influence the reaction's outcome by affecting solubility, reactivity, and stability of the reactants and intermediates.

Catalyst: If a catalyst is used, its nature and loading are critical. Screening different catalysts and optimizing their concentration can lead to significant improvements in yield and selectivity.

Reaction Time: Monitoring the reaction progress over time helps determine the optimal duration to achieve maximum conversion without product degradation.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions to identify the optimal reaction conditions.

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 2 1 Cyanoethyl Amino Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a cornerstone of the molecule's reactivity, participating in a range of classical and contemporary chemical reactions.

Esterification and Amide Formation:

Like other carboxylic acids, 2-((1-cyanoethyl)amino)benzoic acid can undergo esterification when reacted with alcohols in the presence of an acid catalyst. Similarly, it can form amides through reaction with primary or secondary amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or via the more reactive acid chloride intermediate. libretexts.orgnih.gov The direct reaction of a carboxylic acid with an amine to form an amide is also possible, though it typically requires more severe conditions. libretexts.orgkhanacademy.org The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl phosphates > thioesters > acid anhydrides/acid chlorides > esters/carboxylic acids > amides > carboxylates. libretexts.org This trend is influenced by the basicity of the leaving group, with weaker bases being better leaving groups. libretexts.org

Decarboxylation:

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is another potential transformation. The ease of decarboxylation of benzoic acid derivatives can be influenced by the presence and nature of other substituents on the aromatic ring. researchgate.netnih.gov For instance, the decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution has been studied, revealing a mechanism that involves the neutral ampholyte and hydronium ion. researchgate.net While conventional methods for decarboxylation of benzoic acids often require harsh conditions, recent advancements have explored milder, photoinduced radical pathways. nih.gov It is important to note that benzoic acid itself is relatively stable to hydrothermal treatment. researchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Key Findings |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester | A standard reaction for carboxylic acids. |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) or Acid Chloride | Amide | A common method for forming C-N bonds. libretexts.orgnih.gov |

| Decarboxylation | Heat, Acid/Base Catalysis, or Photochemical Methods | Aryl Nitrile | Substituent effects can be significant. researchgate.netnih.gov |

Reactivity of the Amine Functionality

The secondary amine group (-NH-) in this compound is a nucleophilic center and can participate in various alkylation and acylation reactions.

N-Alkylation and N-Acylation:

The lone pair of electrons on the nitrogen atom allows it to react with electrophiles. N-alkylation can be achieved using alkyl halides, while N-acylation can be accomplished with acyl chlorides or acid anhydrides. dtic.mil These reactions lead to the formation of tertiary amines and amides, respectively. The synthesis of N,N-bis-(2-cyanoethyl)-amides from bis-(2-cyanoethyl)-amine and acid chlorides has been reported. dtic.mil

The reactivity of the amine can be influenced by the electronic effects of the other substituents on the molecule. The electron-withdrawing nature of the adjacent carboxylic acid and the cyanoethyl group can modulate the nucleophilicity of the amine.

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. researchgate.net

Hydrolysis:

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heating. commonorganicchemistry.comlibretexts.orglibretexts.org This two-stage process first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com Acidic hydrolysis typically uses a strong acid like hydrochloric acid and yields the free carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org Basic hydrolysis, using a base such as sodium hydroxide, results in the formation of a carboxylate salt and ammonia (B1221849) gas. commonorganicchemistry.comlibretexts.orglibretexts.org

Reduction:

The nitrile group can be reduced to a primary amine (-CH₂NH₂). studymind.co.ukyoutube.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent followed by an acidic workup, or catalytic hydrogenation using hydrogen gas with a metal catalyst such as nickel, palladium, or platinum at elevated temperatures and pressures. studymind.co.uklibretexts.org Due to the cost of LiAlH₄, catalytic hydrogenation is often the preferred method in industrial settings. studymind.co.uk Other reducing agents like sodium metal in ethanol (B145695) have also been employed. studymind.co.uk

| Reaction Type | Reagents/Conditions | Product Type | Key Findings |

|---|---|---|---|

| Acidic Hydrolysis | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid | Proceeds via an amide intermediate. libretexts.orgchemistrysteps.com |

| Basic Hydrolysis | Base (e.g., NaOH), Heat | Carboxylate Salt | Ammonia is evolved as a byproduct. libretexts.org |

| Reduction | LiAlH₄, H₂/Catalyst (Ni, Pd, Pt), or Na/Ethanol | Primary Amine | Catalytic hydrogenation is often preferred industrially. studymind.co.uklibretexts.org |

Aromatic Ring Functionalization and Derivatization

For instance, Sandmeyer reactions on aminobenzoic acids have been explored to introduce other functional groups onto the aromatic ring, providing routes to important platform chemicals like terephthalic acid and salicylic (B10762653) acid. scirp.org

Intramolecular Cyclization and Rearrangement Reactions

The presence of multiple reactive functional groups within the same molecule creates opportunities for intramolecular reactions, leading to the formation of new cyclic structures.

Intramolecular Cyclization:

Depending on the reaction conditions, intramolecular cyclization could occur between the carboxylic acid and the amine to form a lactam, or potentially involving the nitrile group. For example, the intramolecular cyclization of bis(2-chloroethyl)aminoethyl esters of carboxylic acids has been studied. nih.gov Furthermore, Ni-catalyzed intramolecular cyclization of 2-cyanoaniline derivatives has been used to synthesize quinolin-4-ones. rsc.org The cyclization of 2-acylbenzoic acids with isatoic anhydrides can be steered by acid or base to produce different heterocyclic products. nih.gov

Rearrangement Reactions:

Rearrangement reactions, where the carbon skeleton or functional groups are modified, are also a possibility. mvpsvktcollege.ac.in While specific rearrangement reactions for this compound are not extensively documented, analogous structures can undergo rearrangements like the benzilic acid rearrangement, which involves the 1,2-rearrangement of 1,2-diketones to α-hydroxy–carboxylic acids. wikipedia.org

Catalytic Pathways Utilizing this compound

The structural features of this compound, particularly the presence of nitrogen and oxygen atoms with lone pairs of electrons, suggest its potential to act as a ligand in the formation of metal complexes. jcsp.org.pkresearchgate.netresearchgate.netrroij.com

Ligand Formation and Metal Complexation:

Aminobenzoic acids and their derivatives are known to form stable complexes with a variety of metal ions, including transition metals like copper, cobalt, nickel, and zinc. jcsp.org.pkresearchgate.netresearchgate.netnih.govcymitquimica.com These complexes can exhibit interesting catalytic properties or biological activities. The coordination typically occurs through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group. researchgate.net The synthesis of metal complexes of 2-[phenylmethylamino]benzoic acid with Co(II), Ni(II), Cu(II), and Zn(II) has been reported, with the resulting complexes showing octahedral geometry. jcsp.org.pk

The catalytic potential of such complexes could be explored in various organic transformations, leveraging the metal center to activate substrates and facilitate reactions.

Spectroscopic and Advanced Analytical Techniques for Structural Characterization of 2 1 Cyanoethyl Amino Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them. For 2-((1-Cyanoethyl)amino)benzoic acid, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all non-exchangeable protons and their respective environments. The aromatic protons on the benzoic acid ring would typically appear as a complex multiplet pattern in the range of δ 6.5-8.0 ppm. The specific shifts and coupling constants would depend on the substitution pattern. The N-H proton would likely appear as a broad singlet, and its chemical shift would be concentration and solvent-dependent. The protons of the 1-cyanoethyl group would provide a clear signature: a quartet for the methine (CH) proton coupled to the adjacent methyl protons, and a doublet for the methyl (CH₃) protons coupled to the single methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum, typically in the δ 165-175 ppm region. The aromatic carbons would resonate between δ 110-150 ppm. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of δ 115-125 ppm. The aliphatic carbons of the cyanoethyl group would appear at higher field strengths.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Related Compounds

| Proton Type | Predicted Shift (ppm) for this compound | Experimental Shift (ppm) for 2-Aminobenzoic acid nist.govchemicalbook.com |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | ~11.9 (s) |

| Aromatic (Ar-H) | 6.5 - 8.2 (m) | 6.5 - 8.0 (m) |

| Amine (-NH-) | Variable (broad s) | 5.8 (s) |

| Methine (-CH(CN)-) | 4.0 - 4.5 (q) | N/A |

| Methyl (-CH₃) | 1.5 - 1.8 (d) | N/A |

Note: Predicted shifts are estimates based on standard chemical shift tables and data from similar structures. Experimental values can vary based on solvent and concentration. s = singlet, d = doublet, q = quartet, m = multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Related Compounds

| Carbon Type | Predicted Shift (ppm) for this compound | Experimental Shift (ppm) for 2-Aminobenzoic acid nih.gov |

| Carbonyl (-COOH) | 168 - 172 | ~170 |

| Aromatic (C-NH) | 148 - 152 | ~150 |

| Aromatic (C-COOH) | 110 - 115 | ~112 |

| Aromatic (Ar-C) | 115 - 135 | 116 - 134 |

| Nitrile (-C≡N) | 117 - 122 | N/A |

| Methine (-CH(CN)-) | 40 - 45 | N/A |

| Methyl (-CH₃) | 18 - 22 | N/A |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which is calculated to be 190.0742 g/mol . This precise mass measurement would confirm the elemental composition of the molecule.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of a carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da) are common fragmentation pathways for benzoic acids. The cyanoethyl side chain could also fragment, leading to the loss of a methyl radical (•CH₃, 15 Da) or the entire cyanoethyl group. The analysis of these fragments helps to piece together the molecular structure. Electrospray ionization (ESI), a softer ionization technique, would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 191.0815.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Possible Fragment Identity | Notes |

| 191.0815 | [M+H]⁺ | Protonated molecular ion (ESI) |

| 190.0742 | [M]⁺• | Molecular ion (EI) |

| 172.0636 | [M-H₂O]⁺• | Loss of water |

| 145.0657 | [M-COOH]⁺ | Loss of carboxylic acid group |

| 119.0578 | [M-CH(CN)CH₃]⁺ | Cleavage of the N-C bond |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The N-H stretch of the secondary amine would appear as a sharp to medium band around 3300-3400 cm⁻¹. A strong absorption at approximately 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The C≡N (nitrile) stretch would be observed as a medium, sharp band in the range of 2220-2260 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H and N-H stretches are often weak in Raman, the aromatic ring vibrations and the C≡N stretch are typically strong and sharp, making them easily identifiable. The symmetric C=C stretching of the benzene (B151609) ring would give a strong Raman band.

Table 4: Key IR and Raman Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Reference IR Data (2-Aminobenzoic acid) chemicalbook.comgovinfo.gov |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | Weak | ~3000 (broad) |

| Amine N-H | Stretch | 3300-3400 (medium) | Medium | ~3400 |

| Aromatic C-H | Stretch | 3000-3100 (medium) | Strong | ~3100 |

| Nitrile C≡N | Stretch | 2220-2260 (medium, sharp) | Strong, sharp | N/A |

| Carbonyl C=O | Stretch | 1680-1710 (strong) | Medium | ~1680 |

| Aromatic C=C | Stretch | 1450-1600 (variable) | Strong | 1450-1600 |

| C-N | Stretch | 1250-1350 (medium) | Medium | ~1300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles. This data would unequivocally confirm the molecular connectivity and conformation in the solid state. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amine or nitrile functionalities, which dictate the crystal packing. For a chiral molecule like (+)- or (-)-2-((1-Cyanoethyl)amino)benzoic acid, X-ray crystallography can also be used to determine the absolute stereochemistry, typically by using anomalous dispersion effects (Flack parameter) if a heavy atom is present or by co-crystallization with a known chiral auxiliary.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis

Since this compound possesses a chiral center at the carbon atom of the cyanoethyl group, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the stereochemical purity of a sample.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule, primarily the substituted benzene ring. The ECD spectrum of one enantiomer would be a mirror image of the other. By comparing the experimental ECD spectrum with that predicted by quantum-chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the synthesized compound can be determined. The presence of the cyano group can influence the electronic transitions and thus the ECD spectrum. nist.govnist.gov

The analysis of the chiroptical properties is crucial for applications where stereochemistry is important, such as in pharmacology or materials science.

Computational and Theoretical Investigations of 2 1 Cyanoethyl Amino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations can determine the distribution of electrons, identify reactive sites, and predict a wide range of molecular properties.

Detailed Research Findings: For derivatives of aminobenzoic acid, DFT methods are frequently used to calculate key electronic parameters. nih.govresearchgate.net Studies on related molecules, such as p-aminobenzoic acid and its derivatives, have employed methods like B3LYP and MP2 to analyze electronic structure and thermochemistry. researchgate.net These calculations typically determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity and greater ease of intramolecular charge transfer. nih.gov

For instance, a DFT study on two aminobenzoic acid-based imines, HMBA and DHBA, calculated the HOMO-LUMO energy gaps to be 3.477 eV and 3.7933 eV, respectively, indicating that HMBA has a greater rate of charge transference. nih.gov Similar calculations for 2-((1-Cyanoethyl)amino)benzoic acid would involve optimizing its geometry and then computing its molecular orbitals. The results would reveal how the cyanoethyl and benzoic acid groups influence the electron distribution and reactivity of the molecule. Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and delocalization effects within the molecule. nih.gov

Interactive Data Table: Representative Electronic Properties Calculated with DFT (Note: The following data is illustrative, based on typical findings for related aminobenzoic acid derivatives, as specific data for the target compound is not published.)

| Parameter | Description | Typical Calculated Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.5 to 5.0 eV |

| Dipole Moment | Measure of molecular polarity | 2.0 to 5.0 Debye |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. libretexts.orgyoutube.com By calculating the potential energy of these different arrangements, a conformational energy landscape can be constructed, identifying the most stable, low-energy conformers.

Detailed Research Findings: For a flexible molecule like this compound, several key rotations would be analyzed: the rotation around the C-N bond connecting the cyanoethyl group to the benzene (B151609) ring, and the rotation of the carboxylic acid group. Studies on similar N-alkyl substituted anthranilic acids have been performed to understand their structure. pleiades.online The presence of an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen of the carboxylic acid group is a common and critical feature in anthranilic acid derivatives, significantly influencing the preferred conformation. acadiau.ca

Computational methods can map the potential energy surface by systematically changing the dihedral angles of interest. For example, in a study of n-butane, the energy changes as the molecule rotates around its central C-C bond, revealing stable staggered conformations and higher-energy eclipsed conformations. libretexts.orgyoutube.com A similar analysis for this compound would likely show that conformations allowing for the formation of the intramolecular hydrogen bond are significantly lower in energy. The steric bulk of the cyanoethyl group would also play a crucial role in determining the rotational barrier and the stability of different conformers. libretexts.org

Interactive Data Table: Hypothetical Conformational Energy Analysis (Note: This table illustrates the type of data generated in a conformational analysis. The values are hypothetical.)

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Intramolecular H-Bond | Stability |

| A (Global Minimum) | ~0° | 0.0 | Yes | Most Stable |

| B (Local Minimum) | ~180° | +3.5 | No | Less Stable |

| C (Transition State) | ~90° | +7.2 | No | Unstable |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the step-by-step mechanism of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. This is crucial for understanding reaction kinetics and predicting the most likely reaction pathways.

Detailed Research Findings: For this compound, one could model its synthesis, for example, the reaction between 2-aminobenzoic acid and 2-chloropropionitrile (B155132). DFT calculations can be used to locate the structures of the reactants, products, and the transition state for the nucleophilic substitution reaction. The activation energy (the energy difference between the reactants and the transition state) can then be calculated, providing a measure of how fast the reaction will proceed.

Studies on the synthesis of related compounds, such as the esterification of p-aminobenzoic acid to form benzocaine, demonstrate how reaction mechanisms can be elucidated. youtube.com Similarly, research on the Sandmeyer reactions of aminobenzoic acids to produce terephthalic and salicylic (B10762653) acids shows the feasibility of modeling complex reaction pathways. scirp.org The biosynthesis of p-aminobenzoic acid itself has been engineered by modeling the metabolic pathway in E. coli. nih.govresearchgate.net For this compound, pathway modeling could also investigate its potential degradation pathways or its participation in further chemical transformations.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment (like a solvent).

Detailed Research Findings: MD simulations have been used to study the behavior of anthranilic acid derivatives in various contexts. For example, MD simulations were performed on new anthranilic acid hydrazones to understand their interactions with biological targets like enzymes. nih.gov In another study, MD simulations helped to understand the rotational freedom of molecules, which governs polymorphism in the solid state. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Comparing these predicted spectra with experimentally measured ones is a powerful way to validate both the computational model and the experimental structure determination.

Detailed Research Findings: DFT calculations are widely used for predicting vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). nih.govnih.gov Studies on substituted anthranilic acids have shown that calculated properties can be correlated with experimental data. acadiau.camdpi.com For example, the IR spectrum is sensitive to bonding, so the calculated vibrational frequency for the C=O stretch in the carboxylic acid group and the C≡N stretch in the cyanoethyl group can be compared directly with experimental IR data. nih.govnist.gov

A study on 4-((furan-2-ylmethyl)amino)benzoic acid used DFT calculations to support its structural characterization. researchgate.net Similarly, research on other anthranilic acid derivatives has used computed 1H and 13C NMR spectra to confirm the synthesized structures. nih.govmdpi.com Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in a UV-Visible spectrum. nih.gov For this compound, these predictive calculations would be invaluable for confirming its identity and understanding its spectroscopic signatures.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data (Illustrative) (Note: This table illustrates the comparison between calculated and experimental data. Experimental values are hypothetical.)

| Spectroscopic Feature | Predicted Value (DFT) | Experimental Value |

| IR Freq. (C=O stretch) | 1685 cm⁻¹ | 1690 cm⁻¹ |

| IR Freq. (C≡N stretch) | 2245 cm⁻¹ | 2250 cm⁻¹ |

| ¹H NMR (Carboxyl H) | 12.1 ppm | 12.3 ppm |

| ¹³C NMR (Cyano C) | 118.5 ppm | 119.0 ppm |

| UV-Vis λmax | 345 nm | 350 nm |

Synthesis and Characterization of Derivatives and Analogues of 2 1 Cyanoethyl Amino Benzoic Acid

Amide and Ester Derivatives

The carboxylic acid functionality of 2-((1-Cyanoethyl)amino)benzoic acid is a prime site for derivatization, readily undergoing conversion to amides and esters.

Amide derivatives are typically synthesized through the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to an acyl chloride, or carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a coupling agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). For example, the reaction of this compound with an amine (R¹R²NH) in the presence of a suitable coupling agent would yield the corresponding N,N-disubstituted benzamide. The progress of these reactions can be monitored by techniques such as thin-layer chromatography (TLC), and the products are characterized by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the amide bond and the incorporation of the specific amine moiety.

Ester derivatives are generally prepared by Fischer esterification, which involves reacting the carboxylic acid with an alcohol (R-OH) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), often with heating. For instance, refluxing a solution of this compound in methanol (B129727) with a catalytic amount of sulfuric acid would produce methyl 2-((1-cyanoethyl)amino)benzoate. The purification of the resulting ester is typically achieved through extraction and chromatography. Characterization by IR spectroscopy would show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic C=O stretching frequency for the ester. NMR spectroscopy would confirm the presence of the alkoxy group from the alcohol used.

| Derivative Type | General Reaction | Reagents and Conditions |

| Amides | Carboxylic acid activation followed by amination | SOCl₂ or DCC/EDCI with HOBt/NHS, amine, organic solvent |

| Esters | Fischer Esterification | Alcohol, catalytic H₂SO₄ or PTSA, reflux |

N-Substituted Amino Acid Derivatives

The secondary amine group in this compound is amenable to further substitution, allowing for the synthesis of a variety of N-substituted derivatives. These reactions typically involve alkylation or arylation.

N-Alkylation can be achieved by reacting the parent compound with an alkyl halide (R-X, where X is Cl, Br, or I) in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the secondary amine, increasing its nucleophilicity and facilitating the substitution reaction. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side reactions.

N-Arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. These methods provide a powerful tool for introducing a wide range of aromatic and heteroaromatic substituents at the nitrogen atom.

The successful synthesis of these N-substituted derivatives is confirmed by spectroscopic analysis. For example, in the ¹H NMR spectrum, the disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced alkyl or aryl group would be indicative of a successful reaction.

Aromatic Ring Substituted Analogues

Modification of the aromatic ring of this compound allows for the exploration of the electronic and steric effects of substituents on the molecule's properties. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing amino and carboxyl groups must be considered.

Halogenation of the aromatic ring can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The amino group is a strong activating and ortho-, para-directing group, while the carboxylic acid is a deactivating and meta-directing group. The outcome of the halogenation will depend on the reaction conditions and the interplay of these directing effects.

Nitration can be carried out using a mixture of nitric acid and sulfuric acid. Due to the presence of the activating amino group, this reaction must be performed under carefully controlled conditions to avoid over-nitration and oxidative side reactions. The position of nitration will be influenced by the directing effects of the existing substituents. Subsequent reduction of the nitro group to an amino group can provide access to further derivatization.

The structures of these aromatic ring substituted analogues are elucidated using techniques such as X-ray crystallography and multi-dimensional NMR spectroscopy to unambiguously determine the position of the new substituent on the benzene (B151609) ring.

| Substitution | Reagents | Expected Position of Substitution |

| Halogenation | NBS, NCS | Ortho/Para to the amino group |

| Nitration | HNO₃, H₂SO₄ | Ortho/Para to the amino group |

Modifications at the Cyanoethyl Moiety

The cyanoethyl group offers several avenues for chemical modification, allowing for the introduction of different functional groups.

The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding a dicarboxylic acid derivative. Alternatively, partial hydrolysis can lead to the formation of a primary amide. Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, would produce a primary amine, resulting in a diamino acid derivative.

The ethyl chain can also be a site for modification, although this is generally less common. Reactions at the carbon atoms of the ethyl group would typically require more specialized synthetic strategies.

Characterization of these modified compounds would involve spectroscopic techniques sensitive to the changes in the functional group, such as the appearance of a carboxylic acid or amine signal in the IR and NMR spectra, and a corresponding change in the molecular weight as determined by mass spectrometry.

Stereoisomeric Variants and Chiral Separation Techniques

The presence of a chiral center at the carbon atom bearing the cyano group in the 1-cyanoethyl moiety means that this compound exists as a pair of enantiomers. The synthesis and separation of these stereoisomers are crucial for investigating their distinct biological activities.

Asymmetric synthesis can be employed to selectively produce one enantiomer. This can be achieved by using chiral starting materials or by employing chiral catalysts or auxiliaries in the synthetic route. For example, the reaction of 2-aminobenzoic acid with a chiral derivative of 2-halopropionitrile could lead to the formation of an enantiomerically enriched product.

Chiral separation of the racemic mixture is a common approach to obtain the individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for this purpose. Different types of CSPs, such as those based on polysaccharides, proteins, or cyclodextrins, can be screened to find the optimal conditions for separation. The separated enantiomers can be characterized by their specific optical rotation using polarimetry. The enantiomeric excess (ee) of the separated or synthesized products is a critical measure of their stereochemical purity and is typically determined by chiral HPLC or NMR spectroscopy using chiral shift reagents.

The development of robust methods for the synthesis and separation of the stereoisomers of this compound and its derivatives is essential for a thorough understanding of their stereochemistry-dependent properties.

Exploration of 2 1 Cyanoethyl Amino Benzoic Acid in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Chiral Building Block in Asymmetric Synthesis

In the realm of asymmetric synthesis, the goal is to create a specific stereoisomer of a chiral molecule, a critical task in the pharmaceutical industry where different enantiomers can have vastly different biological effects. iscnagpur.ac.inslideshare.net Molecules that are enantiomerically pure and can be incorporated into larger structures are known as chiral building blocks. sigmaaldrich.com 2-((1-Cyanoethyl)amino)benzoic acid, by virtue of the stereocenter on the carbon atom adjacent to the cyano group, is a prime example of such a building block.

The synthesis of complex, tailor-made amino acids often employs chiral auxiliaries or catalysts to control the stereochemical outcome. nih.govyoutube.com The use of pre-existing chiral molecules, often derived from a natural "chiral pool" like amino acids or sugars, is a foundational strategy. iscnagpur.ac.in this compound can be considered a non-proteinogenic (unnatural) amino acid derivative and can be used to introduce specific chiral information into a target molecule. Its rigid aromatic structure combined with the chiral side chain can influence the stereochemical course of reactions, making it a valuable tool for synthetic chemists aiming to construct complex molecules with precise three-dimensional architectures.

The general importance of chiral building blocks is underscored by their widespread use in creating molecules with significant biological activity.

| Approach in Asymmetric Synthesis | Description | Relevance to this compound |

|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring enantiopure compounds as starting materials. iscnagpur.ac.in | As a synthetic chiral molecule, it can serve as a starting point for creating more complex chiral structures, preserving its inherent stereochemistry. |

| Chiral Auxiliary | A chiral moiety is temporarily attached to an achiral substrate to direct a stereoselective reaction, after which it is removed. youtube.com | The molecule itself could potentially be developed into a chiral auxiliary, guiding the formation of new stereocenters in other molecules. |

| Chiral Catalyst/Ligand | A small amount of a chiral molecule is used to catalyze a reaction, generating a large amount of a chiral product. frontiersin.org | The functional groups on this compound make it a candidate for development into a chiral ligand for metal-catalyzed reactions (see Section 7.2). |

Role in Ligand Design for Catalysis

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis. The efficiency and selectivity of a metal-based catalyst are critically dependent on the ligand bound to the metal center. Amino acids and their derivatives are a well-established class of chiral ligands because their amino and carboxylate groups can coordinate to a metal center in a bidentate fashion, creating a rigid and predictable chiral environment. nih.govnih.gov

This compound possesses the N-H group of the secondary amine and the oxygen atoms of the carboxylic acid, which are ideal for acting as coordination sites (an N,O-ligand). The chirality of the cyanoethyl side chain, positioned near the potential coordination site, can effectively influence the stereochemical outcome of a catalyzed reaction. For instance, chiral ligands are instrumental in reactions like asymmetric hydrogenations, alkylations, and aldol (B89426) reactions, which are fundamental for producing enantiomerically pure compounds. nih.govnih.gov While direct studies on this compound as a ligand are not prominent, the principles of ligand design strongly suggest its potential in this area.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. Quinazolinones, for example, are a class of heterocyclic compounds that exhibit a wide range of biological activities. mui.ac.irnih.gov A common and effective method for synthesizing quinazolinones is through the cyclization of anthranilic acid (2-aminobenzoic acid) derivatives. nih.govnih.gov

This compound is an N-substituted derivative of anthranilic acid. This structure makes it a suitable precursor for the synthesis of 2,3-disubstituted quinazolinones. The general synthetic route involves the reaction of the anthranilic acid derivative with an acylating agent, followed by cyclization, often through an intermediate such as a benzoxazinone (B8607429). nih.govnih.gov The substituent at the nitrogen atom (the 1-cyanoethyl group) would end up at position 3 of the quinazolinone ring system, providing a route to complex, functionalized heterocyclic molecules.

Various methods have been developed for quinazolinone synthesis, highlighting the versatility of anthranilic acid precursors.

| Synthetic Method | Reactants/Conditions | Product Type | Reference |

|---|---|---|---|

| Niementowski Reaction | Anthranilic acids and amides, often at high temperatures. | 4(3H)-Quinazolinones | frontiersin.org |

| Benzoxazinone Intermediate | Anthranilic acid is acylated, cyclized to a benzoxazinone with acetic anhydride, then reacted with an amine. | 2,3-disubstituted 4(3H)-Quinazolinones | nih.govnih.gov |

| Microwave-Assisted Synthesis | Anthranilic acid, trimethyl orthoformate, and an amine under microwave irradiation. | 3-substituted-quinazolin-4(3H)-ones | tandfonline.com |

| Condensation with Chloro-acyl chlorides | Substituted anthranilic acids and chloro-acyl chlorides, followed by cyclization and reaction with amines. | Tricyclic 4(3H)-Quinazolinone derivatives | mui.ac.ir |

Integration into Polymer Chemistry and Supramolecular Structures

The functional groups present in this compound also lend themselves to applications in materials science, specifically in polymer and supramolecular chemistry. The carboxylic acid and amino groups are the classic functionalities for forming polyamides through polycondensation reactions. Integrating a molecule like this into a polymer backbone would introduce chirality and the reactive nitrile group, which could be further modified post-polymerization.

In supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds, hydrogen bonding is a key interaction. The carboxylic acid group is an excellent hydrogen bond donor and acceptor, while the amino group can also participate in these interactions. Research on para-aminobenzoic acid (PABA) has shown its ability to form extensive hydrogen-bonded networks and co-crystallize with other molecules to form supramolecular complexes. rsc.org The ortho-disposed amino and carboxyl groups in this compound could similarly direct the formation of predictable, ordered supramolecular structures through hydrogen bonding and π-π stacking of the aromatic rings.

Applications in Peptidomimetic and Bio-inspired Chemistry

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability against enzymatic degradation or enhanced oral bioavailability. sigmaaldrich.com A common strategy in designing peptidomimetics is the incorporation of unnatural amino acids. nih.govcpcscientific.comenamine.net

This compound can be viewed as a constrained, non-natural amino acid analog. Its incorporation into a peptide sequence would introduce a rigid aromatic element and a unique side chain containing a nitrile group. Such modifications can enforce specific conformations (like turns or helices), which may be crucial for biological activity. nih.govacs.org The nitrile group also offers a site for chemical modification, allowing for the attachment of labels or other functional groups. The use of aminobenzoic acid derivatives in peptide-like structures has been explored to create oligomers with novel backbones and to probe biological systems like the ribosome. acs.org This highlights the potential of using building blocks like this compound to create new classes of bioactive molecules.

| Type of Unnatural Amino Acid | Structural Feature | Purpose in Peptidomimetic Design | Reference |

|---|---|---|---|

| β-amino acids | Extra CH2 group in the backbone. | Induce helical or sheet-like structures, increase proteolytic stability. | cpcscientific.com |

| N-alkylated amino acids | Substitution on the backbone nitrogen. | Restrict conformation, eliminate hydrogen bond donor, improve membrane permeability. | cpcscientific.com |

| Aromatic amino acids | Contain an aromatic ring in the side chain or backbone. | Introduce rigidity, participate in π-stacking interactions. | cpcscientific.comnih.gov |

| α,α-dialkyl glycines | Two substitutions on the α-carbon. | Induce helical conformations and provide steric constraints. | nih.gov |

Future Research Directions and Uncharted Territories for 2 1 Cyanoethyl Amino Benzoic Acid

Development of Novel Synthetic Routes

While some methods for the synthesis of aminobenzoic acid derivatives exist, the development of novel, efficient, and stereoselective routes to 2-((1-Cyanoethyl)amino)benzoic acid remains a significant area for future research. One common approach for similar compounds involves the reaction of a precursor like 2-chlorobenzoic acid with sodium amide or sodium in liquid ammonia (B1221849). evitachem.com However, these conditions can be harsh and may lack stereocontrol.

Future synthetic strategies could focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the chiral center of the 1-cyanoethyl group is a primary objective. This could involve the use of chiral catalysts in the addition of a cyanide source to an N-arylethylideneamine precursor.

Greener Synthetic Methods: Exploration of more environmentally benign synthetic pathways is crucial. This could include the use of biocatalysis, such as enzyme-mediated synthesis, to improve sustainability. The biosynthesis of aminobenzoic acid and its derivatives is a growing field, and similar principles could be applied here.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety for reactions involving hazardous reagents, and facilitate scalability.

Alternative Starting Materials: Investigating alternative starting materials to anthranilic acid or its halogenated derivatives could lead to more cost-effective and efficient syntheses. For instance, methods used for producing other substituted aminobenzoic acids, such as the iron-catalyzed ortho-amination of aromatic carboxamides, could be adapted. mdpi.com

| Potential Synthetic Approach | Description | Key Advantages |

| Asymmetric Catalysis | Use of chiral catalysts for stereoselective cyanation. | High enantiomeric purity. |

| Biocatalysis | Employment of enzymes for synthesis. | Green, mild conditions, high selectivity. |

| Flow Chemistry | Continuous reaction in a microreactor system. | Enhanced safety, scalability, and control. |

| Novel Precursors | Utilizing alternative starting materials. | Cost-effectiveness, novel pathways. |

Investigation of Undiscovered Reactivity Patterns

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical behavior of this molecule.

Key areas for investigation include:

Intramolecular Cyclizations: The proximity of the carboxylic acid, amine, and nitrile functionalities could enable novel intramolecular cyclization reactions to form complex heterocyclic scaffolds. These structures could be of interest in medicinal chemistry.

Reactivity of the Nitrile Group: The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The influence of the adjacent chiral center and the aminobenzoic acid moiety on the reactivity of the nitrile is a key area for study. Bifunctional compounds have been shown to catalyze the hydrolysis of nitrile groups in similar molecules. rsc.org

Derivatization of the Amine and Carboxylic Acid: Systematic exploration of the derivatization of the secondary amine and carboxylic acid groups could lead to a library of new compounds with diverse properties. This could include the formation of amides, esters, and more complex structures.

Reactions at the Aromatic Ring: The reactivity of the aromatic ring towards electrophilic and nucleophilic substitution, influenced by the activating amino and deactivating carboxyl groups, warrants further investigation to produce a wider range of substituted derivatives.

Exploration of Advanced Catalytic Applications

The structure of this compound makes it an excellent candidate as a ligand for transition metal complexes, opening the door to a wide range of catalytic applications. Aminobenzoic acid derivatives are known to form stable complexes with various metal ions. jcsp.org.pkresearchgate.netresearchgate.net

Future research in this area should focus on:

Synthesis of Novel Metal Complexes: The synthesis and characterization of coordination complexes with various transition metals (e.g., palladium, rhodium, iridium, copper) would be the first step.

Asymmetric Catalysis: The chirality of the ligand could be exploited in asymmetric catalysis, for example, in asymmetric hydrogenation, C-C bond-forming reactions, or oxidation reactions.

Photocatalysis: The aromatic and amine functionalities suggest that metal complexes of this ligand could have interesting photophysical properties, making them potential candidates for photocatalytic applications.

Polymerization Catalysis: The development of well-defined polymerization catalysts for the synthesis of novel polymers is another promising avenue.

| Metal | Potential Catalytic Application | Rationale |

| Palladium | Cross-coupling reactions | Widely used in C-C and C-N bond formation. |

| Rhodium | Asymmetric hydrogenation | Established for enantioselective reductions. |

| Copper | Click chemistry, C-H activation | Versatile and earth-abundant catalyst. |

| Iridium | C-H borylation, photoredox catalysis | Known for unique reactivity in C-H functionalization. |

Deeper Theoretical Insights and Predictive Modeling

Computational chemistry and predictive modeling can provide invaluable insights into the properties and reactivity of this compound, guiding experimental work and accelerating discovery.

Future theoretical studies should include:

Conformational Analysis: A thorough analysis of the conformational landscape of the molecule and its metal complexes to understand its preferred geometries and their influence on reactivity.

Reaction Mechanism Elucidation: Using quantum chemical methods (e.g., Density Functional Theory) to investigate the mechanisms of potential reactions, such as cyclizations and catalytic cycles, to predict feasibility and optimize conditions.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and complexes.

Virtual Screening for Biological Activity: Employing molecular docking and other computational tools to predict the binding of the compound and its derivatives to biological targets, thereby guiding the design of new therapeutic agents. nih.govnih.govresearchgate.netdrugdiscoverychemistry.com

Integration into Emerging Fields of Chemical Science

The unique structural features of this compound position it for potential integration into several emerging fields of chemical science.

Promising areas for exploration include:

Medicinal Chemistry and Drug Discovery: The anthranilic acid scaffold is present in numerous bioactive compounds. ekb.egnih.gov The introduction of a chiral cyanoethyl group could lead to novel drug candidates with unique pharmacological profiles. Future work could involve screening for anticancer, anti-inflammatory, or antimicrobial activities. nih.govnih.govresearchgate.net

Materials Science: The molecule could serve as a monomer or building block for the synthesis of novel functional polymers or metal-organic frameworks (MOFs). The presence of multiple coordination sites (carboxyl, amine, nitrile) could lead to materials with interesting structural and functional properties.

Supramolecular Chemistry: The ability to form hydrogen bonds and coordinate with metals makes this compound a candidate for the design of self-assembling systems and functional supramolecular architectures.

Chemical Biology: As a synthetic amino acid derivative, it could be used as a probe to study biological systems or be incorporated into peptides to create novel peptidomimetics with enhanced stability or activity. The reactivity of aminobenzoic acid derivatives within the catalytic center of the ribosome has been a subject of study. nih.gov

By systematically exploring these uncharted territories, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across the chemical sciences.

Q & A

Q. How can researchers design experiments to investigate the polymorphic behavior of this compound under varying crystallization conditions?

- Methodological Answer : Screen solvents (polar vs. nonpolar), temperatures (slow cooling vs. rapid evaporation), and additives (e.g., polymers as heteronuclei). Monitor nucleation kinetics via in-situ Raman spectroscopy. Characterize polymorphs using PXRD and DSC to map thermodynamic stability relationships. Reference studies on structurally related compounds (e.g., 2-((2,6-dichlorophenyl)amino)benzoic acid) for methodology .

Q. What strategies are effective in analyzing conflicting data between theoretical predictions and experimental observations in the vibrational spectra of this compound?

- Methodological Answer : Reconcile discrepancies by re-optimizing DFT computational parameters (e.g., basis sets, solvent models). Use scaled quantum mechanical force fields in VEDA software to assign experimental IR/Raman bands. Cross-check with isotopic labeling (e.g., deuteration of acidic protons) to isolate vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.